1-Fluoroadamantane
Overview
Description
1-Fluoroadamantane is a compound with the molecular formula C10H15F . It is also known by other names such as 1-Adamantyl Fluoride, 1-fluoro-adamantane, and 1-fluoranyladamantane . The molecular weight of 1-Fluoroadamantane is 154.22 g/mol .
Synthesis Analysis
The synthesis of nanodiamonds from 1-Fluoroadamantane is of great interest for fundamental investigations and practical applications . The production of NV⁻ fluorescence nanodiamonds is a challenging task as it requires the substitution of carbon atoms to create vacancies by causing irradiation from an electron beam, followed by high-temperature annealing .Molecular Structure Analysis
The molecular structure of 1-Fluoroadamantane is characterized by a 3D conformer . The InChI representation of the molecule isInChI=1S/C10H15F/c11-10-4-7-1-8 (5-10)3-9 (2-7)6-10/h7-9H,1-6H2
. The Canonical SMILES representation is C1C2CC3CC1CC (C2) (C3)F
. Chemical Reactions Analysis
While specific chemical reactions involving 1-Fluoroadamantane are not detailed in the search results, it’s noted that the compound exhibits intriguing properties like inevitable photostability, inherent bio-compatibility, outstanding optical and robust mechanical properties, excellent magnetic field, and electric field sensing potentiality .Physical And Chemical Properties Analysis
1-Fluoroadamantane has a density of 1.1±0.1 g/cm³ and a boiling point of 188.8±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.8±0.3 mmHg at 25°C and an enthalpy of vaporization of 40.8±3.0 kJ/mol . The flash point is 67.3±11.9 °C . The compound has a molar refractivity of 42.3±0.4 cm³ .Scientific Research Applications
Dielectric Properties
1-Fluoroadamantane (C10H15F) has been extensively studied for its dielectric properties. Research conducted by Amoureux et al. (1985) analyzed these properties over a wide frequency band, noting significant dynamical relaxation effects in the solid phases of 1-fluoroadamantane. This study provides insights into the molecular motions and local order within the compound, contributing to a deeper understanding of its physical characteristics (Amoureux et al., 1985).
Molecular Reorientation in Solid Phase
The molecular reorientation rates of 1-fluoroadamantane in its plastic solid phase have been a subject of interest. Bee and Amoureux (1983) utilized incoherent quasielastic neutron scattering to study these reorientations, revealing complex molecular motions. This research aids in understanding the behavior of 1-fluoroadamantane under different temperature conditions (Bee & Amoureux, 1983).
Phase Transition Analysis
The phase transition behavior of 1-fluoroadamantane has been explored through various techniques like differential scanning calorimetry and vibrational spectroscopy. Paroli et al. (1988) conducted a study to identify the characteristics of different phases of 1-fluoroadamantane, adding valuable information to the understanding of its structural properties (Paroli et al., 1988).
Raman Studies of Orientational Disorder
The orientational disorder in 1-fluoroadamantane crystals has been studied through Raman light scattering. Guinet et al. (1988) focused on understanding how molecular reorientations and librations affect the crystal structure and behavior, enhancing the knowledge of its physical properties (Guinet et al., 1988).
Bridgehead Distortion Analysis
Legon et al. (2002) investigated the bridgehead distortion at the C1 position of 1-fluoroadamantane using rotational spectroscopy and ab initio calculations. This study provided a detailed understanding of the molecular structure of 1-fluoroadamantane, particularly focusing on the distortions in the adamantyl cage (Legon et al., 2002).
Ultrasonic Study at High Pressure
Gromnitskaya et al. (2022) conducted an ultrasonic study to examine the elastic properties of 1-fluoroadamantane under high pressure and various temperatures. This research contributes to the understanding of how 1-fluoroadamantane behaves under different physical conditions, offering insights into its phase transitions and elastic properties (Gromnitskaya et al., 2022).
Safety And Hazards
Future Directions
1-Fluoroadamantane has been the subject of recent studies due to its unique properties. For instance, it has been studied for its heat capacity anomalies at low temperatures . The compound presents a continuous disorder–disorder phase transition at a certain temperature and a low-temperature tetragonal phase that exhibits fractional fluorine occupancy . These properties make 1-Fluoroadamantane a subject of interest for future research .
properties
IUPAC Name |
1-fluoroadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWSNJSGSXXVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227618 | |
Record name | 1-Fluoroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoroadamantane | |
CAS RN |
768-92-3 | |
Record name | 1-Fluoroadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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